tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate
CAS No.:
Cat. No.: VC13709357
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19NO4 |
|---|---|
| Molecular Weight | 253.29 g/mol |
| IUPAC Name | tert-butyl N-[2-(2-hydroxyphenoxy)ethyl]carbamate |
| Standard InChI | InChI=1S/C13H19NO4/c1-13(2,3)18-12(16)14-8-9-17-11-7-5-4-6-10(11)15/h4-7,15H,8-9H2,1-3H3,(H,14,16) |
| Standard InChI Key | PSMSWHIDASMCPS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O |
| Canonical SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O |
Introduction
Chemical Identity and Structural Features
Molecular and IUPAC Nomenclature
tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate is systematically named tert-butyl -[2-(2-hydroxyphenoxy)ethyl]carbamate under IUPAC guidelines. Its structure comprises a tert-butyloxycarbonyl (Boc) group attached to an ethylamine backbone, which is further substituted with a 2-hydroxyphenoxy ether (Figure 1). The Boc group acts as a protective moiety for the amine, while the phenolic hydroxyl group introduces reactivity for subsequent functionalization.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 253.29 g/mol |
| CAS Number | 139115-92-7 |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=CC=C1O |
| InChI Key | PSMSWHIDASMCPS-UHFFFAOYSA-N |
Synthesis and Manufacturing
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | 2-Bromoethylamine, , DMF, 60°C | ~65% |
| Boc Protection | , DMAP, THF, RT | ~85% |
Purification and Characterization
The crude product is typically purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Purity exceeding 95% is confirmed by HPLC, with structural validation through -NMR and -NMR spectroscopy. Mass spectrometry (ESI-MS) further corroborates the molecular ion peak at m/z 254.1 [M+H].
Physicochemical Properties
Solubility and Stability
tert-Butyl (2-(2-hydroxyphenoxy)ethyl)carbamate exhibits moderate solubility in polar aprotic solvents such as DMSO (25 mg/mL at 25°C) and DMF, but limited solubility in water (<1 mg/mL) . Stability studies indicate that the compound remains intact for ≥6 months when stored at -20°C under anhydrous conditions.
Table 3: Physicochemical Data
| Property | Value |
|---|---|
| Melting Point | 98–102°C (dec.) |
| LogP (Octanol-Water) | 1.72 (predicted) |
| pKa (Hydroxyl) | ~9.5 (phenolic -OH) |
Applications in Pharmaceutical and Organic Chemistry
Role as a Protecting Group
The Boc group in this compound serves as a temporary protective moiety for amines during multi-step syntheses, particularly in peptide coupling reactions . For example, in the synthesis of protease inhibitors, the Boc group is selectively removed under acidic conditions (e.g., TFA/DCM) to regenerate the free amine for subsequent conjugation .
Intermediate for Antioxidant Derivatives
The phenolic hydroxyl group enables derivatization into antioxidants. For instance, alkylation or acylation at the hydroxyl position can yield compounds with enhanced radical-scavenging activity, potentially useful in neurodegenerative disease research.
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